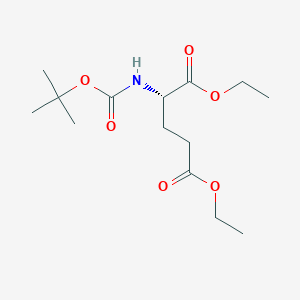

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Dipeptide Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Peptide Synthesis .

Comprehensive and Detailed Summary of the Application

The compound “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Thorough Summary of the Results or Outcomes Obtained

The dipeptides were obtained in satisfactory yields in 15 minutes .

Synthesis of Iodinated Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of iodinated derivatives of levodopa . These derivatives can be used as intermediates in the synthesis of radiotracers for positron emission tomography (PET), a diagnostic technique used in medical imaging .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is prepared starting from commercially available L-DOPA which is O- and N-protected before undergoing iodination by CF3CO2Ag/I2 .

Thorough Summary of the Results or Outcomes Obtained

The title compound was successfully synthesized and its structure was confirmed using various spectroscopic techniques .

Protease Biocatalysis

Specific Scientific Field

This application falls under the field of Biochemistry .

Comprehensive and Detailed Summary of the Application

While the specific use of “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is not mentioned, it’s known that Boc-protected amino acids are often used in protease-catalyzed reactions . Proteases are enzymes that catalyze the hydrolysis of peptide bonds, and they have a wide range of industrial applications .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application for this compound in protease biocatalysis are not detailed in the available literature .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using this compound in protease biocatalysis are not detailed in the available literature .

Synthesis of Iodinated Derivatives of Levodopa

Detailed Description of the Methods of Application or Experimental Procedures

The compound is prepared starting from commercially available L-DOPA which was O- and N-protected before undergoing iodination by CF3CO2Ag/I2 .

Thorough Summary of the Results or Outcomes Obtained

Metabolomics Research

Comprehensive and Detailed Summary of the Application

While the specific use of “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is not mentioned, it’s known that Boc-protected amino acids are often used in metabolomics research . Metabolomics is an important part of systems biology, mainly analyzing substances such as blood, urine, and feces, and then studying small molecule metabolites of various metabolic pathway matrices and products .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application for this compound in metabolomics research are not detailed in the available literature .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using this compound in metabolomics research are not detailed in the available literature .

Eigenschaften

IUPAC Name |

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHOWFVTUDCCM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846459.png)

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)